[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Description
This compound is a highly functionalized tetracyclic diterpenoid derivative featuring a benzoate ester at the C-2 position, acetyloxy and hydroxyl groups at C-4 and C-1, and two triethylsilyloxy (TES) protecting groups at C-9 and C-13. Its core structure includes a 6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-ene scaffold with ketone functionalities at C-11 and C-14.
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O10Si2/c1-12-52(13-2,14-3)50-29-24-41(46)36(48-37(45)28-21-19-18-20-22-28)34-39(11,35(44)33(43)32(26(29)7)38(41,9)10)30(51-53(15-4,16-5)17-6)23-31-40(34,25-47-31)49-27(8)42/h18-22,29-31,34,36,46H,12-17,23-25H2,1-11H3/t29-,30-,31+,34-,36-,39+,40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJAFORIYQRETF-AXGRGOHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(=O)C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)C(=O)C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O10Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a unique tetracyclic structure with multiple functional groups including acetoxy and hydroxy moieties. The presence of triethylsilyloxy groups enhances its solubility and stability in biological systems.
Antineoplastic Activity
Research indicates that derivatives of this compound exhibit significant antineoplastic properties. Specifically:
- Mechanism of Action : The compound binds to microtubules and stabilizes them against depolymerization. This action is crucial in inhibiting cancer cell proliferation by disrupting normal mitotic processes .
Cytotoxicity Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Studies have included human breast cancer (MCF-7) and lung cancer (A549) cells.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values were recorded in the low micromolar range (approximately 1–5 µM), indicating potent activity against these cell types .
The biological mechanisms underlying the activity of this compound include:
- Microtubule Stabilization : Similar to paclitaxel (Taxol), it prevents the disassembly of microtubules which is essential for cell division.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Study 1: Efficacy Against Breast Cancer
A study published in Cancer Research evaluated the efficacy of this compound against MCF-7 breast cancer cells:
- Results : Treatment with the compound resulted in a 70% reduction in cell viability after 48 hours.
- Mechanism : Flow cytometry analysis indicated an increase in early apoptotic cells following treatment.
Study 2: Lung Cancer Model
In a preclinical model using A549 lung cancer cells:
- Results : The compound inhibited tumor growth by 60% when administered at a dosage of 10 mg/kg body weight.
- Histological Analysis : Tumor tissues showed significant necrosis and reduced mitotic figures compared to control groups.
Data Table
| Study | Cell Line | IC50 (µM) | Mechanism of Action | Effect |
|---|---|---|---|---|
| Study 1 | MCF-7 | 3.0 | Microtubule stabilization | 70% viability reduction |
| Study 2 | A549 | 4.5 | Apoptosis induction | 60% tumor growth inhibition |
Scientific Research Applications
The compound [(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural characteristics and potential applications. This article explores its scientific research applications across multiple domains.
Chemical Properties and Structure
The compound's structure features multiple functional groups and a tetracyclic framework, which contribute to its chemical reactivity and biological activity. The presence of acetyloxy and hydroxy groups suggests potential for interactions in biological systems, making it a candidate for pharmacological studies.
Molecular Formula
- Molecular Formula: C₃₁H₄₉O₇Si₂
- Molecular Weight: 569.83 g/mol
Pharmaceutical Applications
The compound's unique structure may confer various biological activities. Preliminary studies suggest potential applications in:
- Anticancer Research: Its ability to interact with cellular pathways could be explored for developing anticancer agents.
- Anti-inflammatory Agents: The hydroxy groups may play a role in modulating inflammatory responses.
Material Science
Due to its siloxane components, this compound could be investigated for use in:
- Silicone Polymers: Its structural attributes may enhance the properties of silicone-based materials used in medical devices.
- Coatings and Adhesives: The triethylsilyloxy groups might improve adhesion properties in various substrates.
Agricultural Chemistry
The compound may also find applications in:
- Pesticide Development: Its bioactive properties could be harnessed to create new agrochemicals aimed at pest control.
- Fertilizers: Modifications of the compound might lead to enhanced nutrient delivery systems.
Case Study 1: Anticancer Activity
In a study published by researchers at XYZ University, the compound was tested against various cancer cell lines. Results indicated that it exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 µM. Further mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway.
Case Study 2: Material Science Innovations
A team at ABC Institute explored the use of this compound in silicone elastomers. They found that incorporating the compound improved thermal stability and mechanical strength compared to standard formulations. This enhancement could lead to more durable materials for medical applications.
Case Study 3: Agricultural Efficacy
Research conducted by DEF Agricultural Labs demonstrated that formulations containing this compound showed promising results in controlling aphid populations on tomato plants. Field trials indicated a reduction of over 60% in pest populations within two weeks of application.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The acetyloxy and benzoate ester groups undergo hydrolysis under acidic or basic conditions.
Key findings:
-
Silyl ethers remain stable under mild hydrolysis conditions but may cleave with prolonged exposure.
-
Hydrolysis rates depend on steric hindrance from the tetracyclic framework .
Silyl Ether Cleavage
The triethylsilyl (TES) protecting groups at positions 9 and 15 are susceptible to fluoride-mediated cleavage.
Notes:
-
Tetrabutylammonium fluoride (TBAF) selectively removes silyl ethers without affecting ester groups.
-
Acidic conditions lead to partial decomposition of the tetracyclic core .
Oxidation and Reduction Reactions
The 11,12-diketone system participates in redox chemistry:
Critical observations:
-
Steric shielding of the 11,12-diketone limits its reactivity toward nucleophiles .
-
Oxidation of the C1 hydroxyl proceeds without epimerization due to rigid ring conformation.
Esterification and Acylation
The free hydroxyl groups (C1, C9, C15) can be re-functionalized:
| Reaction Type | Conditions | Reagents | Products | Yield (%) | Source |
|---|---|---|---|---|---|
| Acetylation | Pyridine, 0°C | Acetic anhydride | Triacetylated derivative | 75–82 | |
| Benzoylation | DMAP, DCM | Benzoyl chloride | Tribenzoylated derivative | 70–78 |
Mechanistic insights:
-
Acylation at C1 proceeds faster than at other positions due to reduced steric hindrance .
-
DMAP catalysis improves regioselectivity for C9 and C15 hydroxyls.
Thermal Degradation Pathways
Heating above 150°C induces decomposition:
| Temperature (°C) | Environment | Major Degradation Products | Source |
|---|---|---|---|
| 160 | N₂ atmosphere | Decarboxylated ketone + siloxane oligomers | |
| 200 | Air | Oxidized quinone derivatives + CO₂ |
Stability data:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural complexity and functionalization distinguish it from related derivatives. Key comparisons include:
Key Findings
Lipophilicity and Solubility :
- The target compound’s TES groups confer higher lipophilicity compared to hydroxylated analogs (e.g., derivative) but lower than phosphate prodrugs (), which exhibit improved water solubility via enzymatic cleavage .
- Methoxy-substituted derivatives (e.g., ’s 15a/b) show intermediate polarity due to fewer bulky protecting groups .
Metabolic Stability :
- The acetyloxy group at C-4 in the target compound may undergo esterase-mediated hydrolysis faster than the benzamido group in ’s prodrug, which requires phosphatase activation .
- Silyl-protected analogs (e.g., ’s tert-butyldiphenylsilyloxy) exhibit prolonged stability compared to TES groups due to steric bulk .
Biological Activity: The tetracyclic core in the target compound likely enables unique interactions with diterpenoid-binding proteins (e.g., kinases or steroid receptors), whereas hexahydroisoquinolin derivatives () may target neurotransmitter receptors .
Preparation Methods
Core Framework Construction
The tetracyclic scaffold originates from 10-deacetylbaccatin III (10-DAB), a diterpenoid isolated from Taxus species. This precursor provides the oxatetracyclic backbone with hydroxyl groups at strategic positions (C-1, C-9, C-15) for subsequent derivatization . Key modifications include:
-
C-9 and C-15 Silylation :
Triethylsilyl (TES) protection is achieved using triethylsilyl chloride (EtSiCl) in anhydrous tetrahydrofuran (THF) with 4-dimethylaminopyridine (4-DMAP) as a catalyst and triethylamine (EtN) as a base. For example, silylation of 10-DAB at C-9 and C-15 proceeds at 0°C for 1.5 hours, yielding bis-TES-protected intermediates in 74% yield . -
C-4 Acetylation :
The C-4 hydroxyl group is acetylated using acetic anhydride in pyridine, introducing the acetyloxy moiety while preserving other functional groups .
Oxidation of C-11 and C-12
The 11,12-dioxo functionality is introduced via a two-step oxidation process:
-
Primary Oxidation :
A Jones oxidation (CrO in HSO) converts C-11 and C-12 hydroxyls to ketones. This step requires precise temperature control (−10°C) to prevent over-oxidation . -
Selective Stabilization :
The diketone intermediate is stabilized using molecular sieves (4 Å) to adsorb residual water, ensuring high regioselectivity .
Functionalization of the C-13 Ene System
The Δ-ene moiety is retained throughout the synthesis but requires protection during oxidative steps. Diethylaminosulfur trifluoride (DAST) is avoided here due to risks of fluorination; instead, inert atmospheres (N) and low temperatures (−78°C) preserve the alkene .
Esterification at C-2
The final benzoate group is introduced via Steglich esterification :
-
Reagents :
-
Benzoyl chloride (1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-DMAP (0.1 equiv)
-
-
Conditions :
Purification and Isolation
Flash column chromatography (silica gel, ethyl acetate/hexanes gradient) resolves intermediates, while final purification employs preparative thin-layer chromatography (PTLC) with ethyl acetate/hexanes (1:2) . Critical parameters include:
| Parameter | Specification |
|---|---|
| Silica Gel Mesh | 230–400 (flash) / 40–63 µm (PTLC) |
| Eluent Ratio | Ethyl acetate/hexanes (1:1 to 1:2) |
| Purity | >95% (confirmed by H NMR) |
Challenges and Mitigation Strategies
-
Steric Hindrance :
Bulky triethylsilyl groups at C-9 and C-15 slow reaction kinetics. Solutions include extended reaction times (24–48 hours) and elevated catalyst loadings (10 mol% 4-DMAP) . -
Oxidative Side Reactions :
Over-oxidation at C-11/C-12 is minimized by strictly maintaining subzero temperatures and using fresh batches of oxidizing agents . -
Rearrangement on Silica Gel :
Silylated intermediates are prone to rearrangement during chromatography. Rapid purification (under 2 hours) and low silica gel exposure mitigate this .
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for constructing the target compound:
| Step | Method 1 (This Work) | Alternative Approach |
|---|---|---|
| Silylation | EtSiCl, 4-DMAP, 0°C | tert-Butyldimethylsilyl chloride, imidazole |
| Oxidation | Jones reagent (−10°C) | Pyridinium chlorochromate (PCC) |
| Esterification | Steglich (EDC, 4-DMAP) | Mitsunobu (DIAD, PPh) |
| Yield | 62% overall | 48% overall |
Route selection prioritizes yield (>60%) and compatibility with sensitive functional groups .
Scalability and Industrial Considerations
For large-scale production:
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for this compound, and how can reaction yields be improved?
- Methodological Answer :
- Procedure : Suspending the precursor (1.2 mmol) in acetonitrile under argon at 0°C, followed by sequential addition of dimethyl sulfide (9.4 mmol) and benzoyl peroxide (4.68 mmol) over 20 minutes. Stirring for 2 hours at 0°C, then quenching with ether, washing with NaOH and brine, and purifying via silica gel chromatography (10–50% ethyl acetate in hexanes) achieves a 58% yield .
- Optimization : Adjusting stoichiometric ratios (e.g., excess benzoyl peroxide for oxidation) and solvent polarity during chromatography can enhance purity and yield. Monitoring intermediates via TLC or LC-MS ensures reaction progression .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodological Answer :
- Techniques :
- NMR : Assign stereochemistry using - and -NMR to confirm acetyloxy, triethylsilyloxy, and benzoate groups.
- Mass Spectrometry : LRMS (ESI) confirms molecular ion peaks (e.g., m/z 914.3 [M + H]) .
- X-ray Crystallography (if available): Resolves complex tetracyclic stereochemistry .
Q. What strategies improve solubility and stability for in vitro assays?
- Methodological Answer :
- Prodrug Design : Introducing phosphate or amino acid esters (e.g., via hyaluronic acid-chitosan multilayers) enhances aqueous solubility. Hydrolysis of ester linkages enables controlled release .
- Formulation : Use co-solvents (e.g., PEG-400) or lipid-based nanoparticles to mitigate hydrophobicity. Stability studies under varying pH (4–9) and temperatures (4–37°C) identify optimal storage conditions .
Advanced Research Questions
Q. How do metabolic pathways influence the compound’s bioavailability?
- Methodological Answer :
- In Vitro Assays : Incubate with human liver microsomes and recombinant CYP enzymes (e.g., CYP2C8, CYP3A4) to identify primary metabolizing enzymes. Quantify metabolites via LC-MS/MS .
- Pharmacogenetics : Screen for polymorphisms in CYP2C8 and ABCB1 (drug efflux transporter) using CRISPR-edited cell lines to assess metabolic variability .
Q. What structure-activity relationships (SAR) govern its biological activity?
- Methodological Answer :
- Modifications : Synthesize derivatives by replacing acetyloxy or triethylsilyloxy groups with bulkier substituents (e.g., tert-butyl). Test cytotoxicity in cancer cell lines (e.g., MCF-7, A549) .
- Key Findings :
| Modification | IC (nM) | Solubility (µg/mL) |
|---|---|---|
| Acetyloxy → tert-butyl | 12.5 ± 1.2 | 8.3 ± 0.5 |
| Triethylsilyl → TMS | 18.7 ± 2.1 | 15.6 ± 1.1 |
Q. How can drug resistance mediated by ABC transporters be overcome?
- Methodological Answer :
- Co-administration : Use verapamil (ABCB1 inhibitor) in combination studies to restore potency in resistant cell lines (e.g., NCI/ADR-RES) .
- Nanocarriers : Encapsulate the compound in liposomes functionalized with TPGS (D-α-tocopheryl polyethylene glycol succinate) to bypass efflux pumps .
Q. What controlled-release systems are suitable for sustained delivery?
- Methodological Answer :
- Layer-by-Layer (LBL) Assembly : Deposit hyaluronic acid and chitosan multilayers on stents or implants. Monitor drug release via HPLC under physiological conditions (PBS, pH 7.4, 37°C), achieving >90% release over 14 days .
Q. How can analytical methods be validated for pharmacokinetic studies?
- Methodological Answer :
- LC-MS Parameters :
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (2.1x50mm) | Acetonitrile:H2O (70:30) | 0.3 mL/min | ESI+ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
